1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Overview
Description
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a naphthylsulfonyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE typically involves the reaction of 1,2-diamine derivatives with sulfonium salts. One common method includes the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols.
Scientific Research Applications
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The specific mechanism of action for 1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-NAPHTHYLSULFONYL)-1-PIPERAZINYL)-6-PHENYLTHIENO(2,3-D)PYRIMIDINE
- METHYL 4-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-3-NITROBENZENECARBOXYLATE
Uniqueness
1-[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]-2-PHENYL-1-ETHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a naphthylsulfonyl group and a phenyl group on the piperazine ring differentiates it from other piperazine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c25-22(16-18-6-2-1-3-7-18)23-12-14-24(15-13-23)28(26,27)21-11-10-19-8-4-5-9-20(19)17-21/h1-11,17H,12-16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPOQAOFXMBBJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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